Acrolein-Phenylhydrazon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5834-97-9 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2 |
InChI Key |
MTZCUZLIGJOYHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Elucidation of Reaction Pathways and Mechanistic Dynamics of Acrolein Phenylhydrazone
Reactivity Profiles of the Hydrazone Moiety: Electrophilic and Nucleophilic Centers
The hydrazone moiety within acrolein-phenylhydrazone possesses both electrophilic and nucleophilic centers, governing its diverse reactivity. The nitrogen atom of the -NH group, with its lone pair of electrons, acts as a significant nucleophilic center. This nucleophilicity is crucial for intramolecular reactions, such as the cyclization to form pyrazolines. The electron-donating nature of the -NH group increases the electron density on the adjacent phenyl ring, making it more susceptible to electrophilic attack. mdpi.com
The reactivity of these centers is also influenced by the nature of the substituents on the phenyl ring. Electron-donating groups on the phenyl ring can enhance the nucleophilicity of the -NH nitrogen and the ring itself, while electron-withdrawing groups will have the opposite effect, making the C=N carbon more electrophilic. researchgate.netresearchgate.net
Competing Cyclization Pathways: Formation of Pyrazoline Derivatives from Acrolein-Phenylhydrazone Precursors
One of the most significant reactions of acrolein-phenylhydrazone is its cyclization to form pyrazoline derivatives. This transformation is a cornerstone in the synthesis of various heterocyclic compounds with diverse applications. researchgate.net The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a well-established and popular method for the synthesis of 2-pyrazolines. researchgate.net
The generally accepted mechanism involves the initial formation of the hydrazone, which then undergoes an intramolecular cyclization. This cyclization is typically acid-catalyzed and proceeds through a 5-exo-trig cyclization, which is favored according to Baldwin's rules. The Z-isomer of the hydrazone is believed to be the reactive intermediate that undergoes intramolecular Michael addition to yield the dihydropyrazole.
Factors Governing Regioselectivity and Diastereoselectivity in Pyrazoline Formation
Regioselectivity: In the cyclization of acrolein-phenylhydrazone, the regioselectivity is generally well-defined, leading to the formation of 1-phenyl-2-pyrazoline. The initial nucleophilic attack of the -NH group of the phenylhydrazine (B124118) on the β-carbon of the acrolein double bond, followed by cyclization, dictates this outcome. The regioselectivity can be influenced by steric and electronic factors of the substituents on both the acrolein and phenylhydrazine moieties.
Diastereoselectivity: When chiral centers are present in the acrolein or phenylhydrazine precursor, or when chiral catalysts are employed, the formation of diastereomeric pyrazolines becomes a critical aspect. The diastereoselectivity of the cyclization is influenced by the stereochemistry of the starting materials and the reaction conditions. Organocatalytic methods have been successfully employed for the enantioselective synthesis of pyrazolines from α,β-unsaturated aldehydes and hydrazines, highlighting the ability to control the stereochemical outcome of the cyclization. nih.govrwth-aachen.de The use of chiral auxiliaries or catalysts can direct the approach of the nucleophilic nitrogen to the electrophilic β-carbon, leading to the preferential formation of one diastereomer over the other.
Mechanistic Interplay Between Hydrazone Formation and Pyrazoline Cyclization
The formation of the hydrazone and its subsequent cyclization to a pyrazoline are two distinct but interconnected steps. The initial condensation reaction between acrolein and phenylhydrazine to form the acrolein-phenylhydrazone is a reversible process. The equilibrium of this reaction can be influenced by factors such as pH and the removal of water.
Once formed, the hydrazone exists in equilibrium between its E and Z isomers. It is the Z-isomer that is conformationally suitable for the intramolecular cyclization. The rate of cyclization is therefore dependent on the rate of E/Z isomerization and the inherent rate of the intramolecular Michael addition. Acid catalysis plays a crucial role in both the hydrazone formation and the subsequent cyclization by protonating the carbonyl group (in the formation step) and the imine nitrogen (in the cyclization step), thereby activating the respective electrophilic centers.
Advanced Derivatization Reactions at the Acrolein-Phenylhydrazone Scaffold
Beyond its cyclization to pyrazolines, the acrolein-phenylhydrazone scaffold offers multiple sites for further chemical modifications, allowing for the synthesis of a diverse range of functionalized molecules.
Functionalization at the Terminal Unsaturated Carbonyl Position
The terminal vinyl group in acrolein-phenylhydrazone, originating from the acrolein moiety, is a key site for derivatization. This α,β-unsaturated system is susceptible to a variety of addition reactions. For instance, it can undergo Michael addition with various nucleophiles, leading to the introduction of a wide range of functional groups at the β-position.
Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to more complex cyclic structures. The reactivity of this position allows for the elongation and elaboration of the carbon skeleton.
Transformations Involving the Aromatic Phenyl Moiety
The phenyl ring of the phenylhydrazone moiety is another versatile handle for derivatization. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. The -NH-N=CH- group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. mdpi.com
Examples of such transformations include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups.
N-Substitution and Rearrangement Processes on the Hydrazone Nitrogen Atoms
While direct N-substitution on the pre-formed acrolein-phenylhydrazone is not the most commonly cited reaction, the hydrazone nitrogen atoms are pivotal in significant rearrangement processes, primarily through intramolecular cyclization. The reaction between acrolein and phenylhydrazine initially yields the corresponding acrolein phenylhydrazone. However, this intermediate can undergo a subsequent intramolecular rearrangement, particularly under acidic conditions, to form a stable heterocyclic system. researchgate.net
This transformation is a type of intramolecular Michael addition. The nitrogen atom of the N-H group in the phenylhydrazone moiety acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system inherent in the acrolein structure. This conjugate addition results in a 5-endo-trig cyclization, leading to the formation of a five-membered dihydropyrazole ring, specifically a pyrazoline derivative. stackexchange.com The generally accepted pathway suggests the initial formation of the hydrazone, followed by this cyclization step. stackexchange.com
| Reactants | Conditions | Product | Reaction Type |
| Acrolein, Phenylhydrazine | Acidic | Pyrazoline | Cyclocondensation / Intramolecular Rearrangement |
Oxidative Transformations of Acrolein-Phenylhydrazone and its Adducts
Acrolein-phenylhydrazone and its derivatives are susceptible to oxidative transformations that target either the hydrazone functionality itself or its cyclized adducts.
The direct oxidation of aldehyde phenylhydrazones can be achieved using specific oxidizing agents. For instance, treatment with benzeneseleninic anhydride (B1165640) has been shown to oxidize aldehyde phenylhydrazones, leading to the formation of acylazo-derivatives. This reaction represents a transformation of the hydrazone group rather than a regeneration of the parent aldehyde.
Furthermore, the pyrazoline adduct, formed via the intramolecular rearrangement described in section 3.3.3, can undergo oxidative aromatization. This process converts the 4,5-dihydro-1H-pyrazole (pyrazoline) ring into the corresponding aromatic pyrazole (B372694). researchgate.net This dehydrogenation reaction is a key step in the synthesis of pyrazole derivatives from α,β-unsaturated aldehydes and hydrazines. A variety of oxidizing systems have been successfully employed for this transformation, highlighting its utility in heterocyclic synthesis. researchgate.net
| Substrate | Oxidizing Agent (Example) | Product |
| Acrolein-Phenylhydrazone | Benzeneseleninic anhydride | Acylazo-derivative |
| Pyrazoline (Adduct) | Various oxidant systems | Pyrazole |
Studies on Isomerization Phenomena (E/Z Isomerism)
The carbon-nitrogen double bond (C=N) in acrolein-phenylhydrazone allows for the existence of geometric isomers, designated as E and Z isomers. Research indicates that the E-isomer is typically the thermodynamically more stable and preferred product upon initial synthesis. stackexchange.com
However, the interconversion between these isomers can be induced under specific conditions. The presence of even trace amounts of acid can catalyze the isomerization from the E form to the Z form. stackexchange.com Additionally, photochemical stimulation is a significant factor in promoting this transformation. Extended exposure to ultraviolet (UV) radiation can induce E/Z isomerization in phenylhydrazone derivatives. smolecule.com
The mechanism for photoisomerization in phenylhydrazones involves a rotation around the C=N double bond in the excited state. Theoretical calculations suggest this process is driven by an out-of-plane C=N bond torsion, which can be assisted by a rotation around the adjacent N-N single bond. nih.gov This interconversion is a key feature of hydrazone-based molecular photoswitches. nih.govresearchgate.net The relative stability of the isomers and the dynamics of their interconversion are crucial for such applications and can be influenced by electronic and steric factors within the molecule. mdpi.com
| Isomer | Relative Stability | Conditions for Formation / Interconversion | Key Structural Feature |
| E-Acrolein-Phenylhydrazone | Thermodynamically preferred | Standard synthesis product | Substituents on opposite sides of the C=N bond |
| Z-Acrolein-Phenylhydrazone | Less stable | Acid catalysis; UV irradiation | Substituents on the same side of the C=N bond |
Sophisticated Spectroscopic and Analytical Characterization of Acrolein Phenylhydrazone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of acrolein-phenylhydrazone. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and the presence of any impurities.
Acrolein-phenylhydrazone can exist as E and Z stereoisomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). NMR spectroscopy is highly effective in differentiating between these isomers in solution. The chemical shifts of the protons and carbons in proximity to the C=N bond are particularly sensitive to the geometric arrangement. For instance, the proton attached to the iminic carbon often shows a downfield shift in one isomer compared to the other due to anisotropic effects of the nearby phenyl group. nih.gov The relative abundance of the E and Z isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. researchgate.net
In the solid state, ¹³C solid-state NMR can be employed to probe the isomeric and tautomeric forms present. researchgate.net This technique provides information about the carbon environment in the solid lattice, which can differ significantly from the solution state due to crystal packing forces and intermolecular interactions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for E/Z Isomers of Phenylhydrazones
| Nucleus | Functional Group | Typical Chemical Shift (ppm) - E Isomer | Typical Chemical Shift (ppm) - Z Isomer |
| ¹H | N-H | 10.0 - 12.5 | 10.0 - 12.5 |
| ¹H | CH=N | 7.5 - 8.5 | 7.0 - 8.0 |
| ¹H | Aromatic-H | 6.8 - 7.8 | 6.8 - 7.8 |
| ¹³C | C=N | 140 - 150 | 135 - 145 |
| ¹³C | Aromatic-C | 110 - 145 | 110 - 145 |
Note: The exact chemical shifts for acrolein-phenylhydrazone may vary depending on the solvent and experimental conditions.
During the synthesis of acrolein-phenylhydrazone from acrolein and phenylhydrazine (B124118), NMR spectroscopy can be utilized to monitor the reaction progress and identify any intermediates or by-products. For example, the disappearance of the characteristic aldehyde proton signal of acrolein (around 9.5 ppm) and the appearance of the imine proton signal of the product can be tracked over time. nih.gov Unreacted starting materials or by-products arising from side reactions, such as the formation of pyrazoline derivatives through Michael addition, can be identified by their unique NMR signatures.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of acrolein-phenylhydrazone and for obtaining structural information through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule.
The mass spectrum of acrolein-phenylhydrazone would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the N-N bond, the C-N bond, and fragmentation of the acrolein and phenyl moieties. youtube.comlibretexts.org The analysis of these fragment ions allows for the confirmation of the compound's structure.
Table 2: Plausible Mass Spectrometry Fragments for Acrolein-Phenylhydrazone
| m/z | Possible Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M - C₃H₃]⁺ | Loss of the propenyl radical |
| [C₆H₅N₂]⁺ | Phenyl diazonium ion |
| [C₆H₅]⁺ | Phenyl cation |
| [C₃H₃]⁺ | Propenyl cation |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in acrolein-phenylhydrazone. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
The IR spectrum of acrolein-phenylhydrazone would exhibit characteristic absorption bands for the N-H stretch, the C=N (imine) stretch, C=C stretches from the aromatic ring and the vinyl group, and C-H stretches from the aromatic and vinyl groups. researchgate.netnih.gov The absence of a strong carbonyl (C=O) absorption band from the starting acrolein (typically around 1685-1666 cm⁻¹) and the appearance of the C=N band are key indicators of a successful reaction. vscht.cz
Table 3: Characteristic IR Absorption Bands for Acrolein-Phenylhydrazone
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Vinyl C-H | Stretch | 3020 - 3100 |
| C=N (Imine) | Stretch | 1590 - 1690 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
| C=C (Vinyl) | Stretch | 1640 - 1680 |
Advanced Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of acrolein-phenylhydrazone and for analyzing complex mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of hydrazones and related compounds. wikipedia.org The development of a robust HPLC method for acrolein-phenylhydrazone would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.
A typical reversed-phase HPLC method would utilize a C18 column. nih.govepa.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. pensoft.netsielc.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. Detection is commonly performed using a UV-Vis detector, as the chromophores in acrolein-phenylhydrazone (the phenyl ring and the conjugated system) absorb strongly in the UV region. researchgate.net
Table 4: Typical Starting Parameters for HPLC Method Development for Acrolein-Phenylhydrazone
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength of maximum absorbance |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
The development process would involve systematically varying these parameters to achieve optimal separation from any impurities or by-products. pensoft.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile organic compounds without decomposition. For the analysis of aldehydes like acrolein, derivatization is often employed to enhance thermal stability and improve chromatographic properties. The formation of acrolein-phenylhydrazone is a classic derivatization reaction that converts the highly volatile and reactive acrolein into a more stable, less polar, and more readily analyzable derivative.
The analysis of such derivatives is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. nih.gov This combination allows for the separation of the derivative from other components in a mixture, followed by its identification based on its unique mass spectrum. nih.gov The sample, once injected into the GC, is vaporized and carried by an inert gas through a capillary column. youtube.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. youtube.com
Research on the GC analysis of phenylhydrazine and its derivatives has shown that methods can be optimized for high sensitivity. For instance, studies involving phenylhydrazine derivatization have highlighted the importance of capillary columns for resolving potential isomers or reaction byproducts. nih.gov The use of a mass spectrometer as a detector provides high confidence in the identification of the compounds by comparing the resulting mass spectra with reference libraries. youtube.com While specific retention times for acrolein-phenylhydrazone depend on the exact analytical conditions, the methodology is well-established for a wide range of phenylhydrazone derivatives.
The table below outlines typical parameters for the GC-MS analysis of volatile organic compounds and their derivatives, applicable to acrolein-phenylhydrazone.
Table 1: Typical GC-MS Parameters for Analysis of Volatile Phenylhydrazone Derivatives
| Parameter | Specification | Purpose |
|---|---|---|
| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Separation and identification of the analyte. |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column suitable for a wide range of organic molecules. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Oven Program | Initial temp: 50°C, ramped to 250-300°C | Temperature gradient to elute compounds with different boiling points. nih.gov |
| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for definitive compound identification. |
| Ionization | Electron Impact (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation of Acrolein-Phenylhydrazone Derivatives
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering definitive proof of a molecule's solid-state structure. For acrolein-phenylhydrazone and its derivatives, single-crystal X-ray diffraction is instrumental in confirming stereochemistry, tautomeric forms, and molecular conformation.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Phenylhydrazone derivatives have been extensively studied using this method, revealing key structural features. For example, the crystal structure of (E)-phenylacetaldehyde phenylhydrazone was determined to be in the triclinic crystal system with the Pī space group. researchgate.net Similarly, other complex phenylhydrazone derivatives have also been found to crystallize in triclinic systems, providing insights into their molecular packing and hydrogen bonding networks. nih.govresearchgate.net
These crystallographic studies confirm the planar nature of the C=N-N moiety and provide data on the torsional angles between the phenyl rings. Such information is crucial for understanding the molecule's electronic properties and potential for applications in materials science. The data obtained from X-ray crystallography is often presented in a standardized format, as shown in the table below, which summarizes crystallographic data for representative phenylhydrazone derivatives.
Table 2: Crystallographic Data for Representative Phenylhydrazone Derivatives
| Parameter | (E)-phenylacetaldehyde phenylhydrazone researchgate.net | 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone nih.gov |
|---|---|---|
| Chemical Formula | C₁₄H₁₄N₂ | C₁₈H₁₆N₄O |
| Formula Weight | 210.28 g/mol | 304.35 g/mol |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī (No. 2) | P-1 (No. 2) |
| a (Å) | 7.352(5) | - |
| b (Å) | 7.880(6) | - |
| c (Å) | 10.978(8) | - |
| α (°) | 78.294(8) | - |
| β (°) | 73.390(7) | - |
| γ (°) | 81.909(7) | - |
| Volume (ų) | 594.5 | - |
| Z | 2 | - |
| Temperature (K) | 243 | - |
| R-factor (%) | 4.4 | - |
Table 3: List of Compounds
| Compound Name |
|---|
| Acrolein |
| Acrolein-Phenylhydrazone |
| (E)-phenylacetaldehyde phenylhydrazone |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone |
Computational Chemistry and Theoretical Investigations of Acrolein Phenylhydrazone Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of acrolein-phenylhydrazone. These methods provide a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and reactivity indices.
Detailed research findings from computational studies on analogous phenylhydrazone systems provide a framework for understanding acrolein-phenylhydrazone. For instance, DFT calculations on hydrazone derivatives, often using the B3LYP functional with a 6-31G(d,p) basis set, have been shown to reliably predict molecular geometries and electronic properties. imist.ma The initial geometry for such calculations is typically optimized to find the global energy minimum on the potential energy surface. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov In a study on a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, the HOMO was found to be -4.786 eV and the LUMO at -0.318 eV, resulting in an energy gap of 4.468 eV, suggesting good reactivity. nih.gov For acrolein-phenylhydrazone, the conjugated system is expected to influence these orbital energies significantly.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electrophilic and nucleophilic sites of the molecule. nih.gov These maps are valuable for predicting how acrolein-phenylhydrazone will interact with other reagents.
Table 1: Calculated Electronic Properties of an Analogous Phenylhydrazone System
| Parameter | Value |
|---|---|
| HOMO Energy | -4.786 eV |
| LUMO Energy | -0.318 eV |
Data derived from a study on a phenylenediamine-phenylhydrazine-formaldehyde terpolymer. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like acrolein-phenylhydrazone and for studying its intermolecular interactions. nih.govnih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules or other species. mdpi.com
The conformational flexibility of the acrolein moiety and the phenylhydrazone group can be systematically studied to identify low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and its potential to adopt specific shapes required for biological activity.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a valuable tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For the formation of acrolein-phenylhydrazone and its subsequent reactions, transition state analysis can provide a detailed picture of the reaction pathway.
In a computational study on the synthesis of nitrofurantoin (B1679001) and dantrolene, which involves the condensation of N-acyl-hydrazides with aldehydes, DFT calculations and microkinetic simulations were used to explain the reaction mechanism and the effect of reaction conditions. Such an approach could be applied to the synthesis of acrolein-phenylhydrazone to optimize reaction conditions and understand the factors controlling product formation.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of acrolein-phenylhydrazone.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. mdpi.com These calculated shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions not fully captured by the computational model.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of acrolein-phenylhydrazone can be calculated. These theoretical spectra can assist in the assignment of experimental vibrational bands to specific molecular motions, providing a more detailed understanding of the molecule's vibrational properties.
Theoretical Studies on Isomerization Barriers and Tautomeric Equilibria
Phenylhydrazones can exist as different isomers (E/Z) and tautomers (keto-enol or azo-hydrazone). scirp.orgmdpi.com Computational studies are particularly well-suited to investigate the relative stabilities of these forms and the energy barriers for their interconversion. scirp.orgscirp.org
DFT calculations can be used to determine the optimized geometries and relative energies of the different tautomers and isomers of acrolein-phenylhydrazone. scirp.org For instance, in a computational study of mesoxaldehyde 1,2-bis-phenylhydrazone, the relative stabilities of six possible tautomers were investigated using Hartree-Fock and DFT methods. scirp.org Such studies allow for the identification of the most stable tautomer in the gas phase or in different solvents. scirp.org
Furthermore, the transition states for isomerization and tautomerization can be located, and the corresponding activation energies can be calculated. This information is crucial for understanding the dynamics of these processes and the conditions under which one form might convert to another. Experimental studies on acylhydrazones have shown that E/Z isomerization can be influenced by factors such as solvent polarity and the presence of metal ions, and computational models can help to rationalize these observations. mdpi.com
Advanced Applications of Acrolein Phenylhydrazone in Synthetic Organic Chemistry
Strategic Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules
Acrolein-phenylhydrazone serves as a crucial intermediate in the synthesis of complex organic molecules, including natural products and their analogues. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build intricate molecular frameworks. The α,β-unsaturated imine system in acrolein-phenylhydrazone is susceptible to a variety of transformations, including cycloaddition reactions and nucleophilic additions, which are instrumental in the elaboration of molecular complexity.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The versatility of acrolein-phenylhydrazone is further highlighted by its role as a precursor in the synthesis of a wide range of heterocyclic compounds. The inherent reactivity of the hydrazone moiety, coupled with the conjugated π-system, facilitates various cyclization reactions, leading to the formation of stable and medicinally important heterocyclic scaffolds.
Fischer Indole (B1671886) Synthesis and its Modern Adaptations
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a privileged scaffold in medicinal chemistry. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org Acrolein-phenylhydrazone, being the hydrazone of acrolein and phenylhydrazine (B124118), is a key intermediate in this process for the synthesis of indoles. ijarsct.co.innih.gov
The mechanism of the Fischer indole synthesis involves the tautomerization of the phenylhydrazone to its enamine form, followed by a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orgnih.gov Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring. The reaction can be catalyzed by various Brønsted and Lewis acids. wikipedia.orgalfa-chemistry.com Modern adaptations of the Fischer indole synthesis focus on improving the reaction conditions, expanding the substrate scope, and developing enantioselective variants. These advancements often involve the use of novel catalysts and reaction media to achieve higher yields and greater efficiency. ijarsct.co.in
Pyrazole (B372694) and Pyrazoline Scaffold Construction and Derivatization
Acrolein-phenylhydrazone is a valuable precursor for the synthesis of pyrazole and pyrazoline derivatives, which are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of acrolein with phenylhydrazine under acidic conditions directly yields the corresponding pyrazoline. researchgate.net This cyclocondensation reaction is a straightforward and efficient method for constructing the pyrazoline ring system. researchgate.netnih.gov
The resulting pyrazolines can be further derivatized to introduce various functional groups, allowing for the fine-tuning of their chemical and biological properties. researchgate.net Moreover, pyrazolines can be oxidized to the corresponding aromatic pyrazoles, which are also important pharmacophores. mdpi.comresearchgate.net The versatility of acrolein-phenylhydrazone in this context provides access to a diverse library of pyrazole and pyrazoline derivatives for drug discovery and development. mdpi.comnih.govorientjchem.org
Formation of Other Nitrogen-Containing Heterocycles
Beyond indoles and pyrazoles, acrolein-phenylhydrazone can be utilized as a precursor for the synthesis of other nitrogen-containing heterocycles. For instance, the β,γ-unsaturated hydrazone motif present in acrolein-phenylhydrazone can undergo a copper-promoted 6-endo-trig cyclization to afford 1,6-dihydropyridazines. organic-chemistry.org These dihydropyridazines can be subsequently converted to pyridazines, which are six-membered aromatic heterocycles with various applications in medicinal and materials chemistry. organic-chemistry.orgliberty.edunih.govorganic-chemistry.org
The ability to access a range of heterocyclic systems from a common precursor highlights the synthetic utility of acrolein-phenylhydrazone. The specific reaction conditions and reagents employed can be tailored to direct the cyclization pathway towards the desired heterocyclic scaffold, providing a versatile platform for the synthesis of diverse nitrogen-containing compounds.
Development of Specialized Chemical Reagents Based on Acrolein-Phenylhydrazone Frameworks
The reactivity of the acrolein-phenylhydrazone scaffold has been exploited in the development of specialized chemical reagents for various applications, particularly in the field of chemical analysis. The ability of the hydrazone group to react with specific functional groups forms the basis for the design of reagents for detection and derivatization.
Reagents for Selective Carbonyl Compound Detection and Derivatization in Chemical Analysis
Hydrazine-based reagents are widely used for the detection and derivatization of carbonyl compounds. nih.govmdpi.com One of the most common methods involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable, colored 2,4-dinitrophenylhydrazone derivatives. aaclab.comca.gov These derivatives can be readily analyzed by techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV). aaclab.comca.gov
Acrolein, being an α,β-unsaturated aldehyde, presents analytical challenges due to the potential for side reactions and the instability of its derivatives. aaclab.comsmolecule.comresearchgate.net The derivatization of acrolein with DNPH to form acrolein-2,4-dinitrophenylhydrazone is a critical step in its quantification in various matrices, including ambient air. aaclab.comca.gov The stability and spectroscopic properties of the resulting hydrazone allow for sensitive and selective detection. smolecule.com
The table below summarizes key aspects of analytical methods based on the derivatization of acrolein.
| Analytical Method | Derivatizing Agent | Analyte Derivative | Detection Method | Key Features |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Acrolein-2,4-dinitrophenylhydrazone | Ultraviolet (UV) Detection | Widely used for quantifying carbonyls in air; derivative is stable and has a strong UV chromophore. aaclab.comca.gov |
| MALDI-MSI | 2,4-Dinitrophenylhydrazine (DNPH) | Acrolein-2,4-dinitrophenylhydrazone | Mass Spectrometry | Used for in-situ detection in biological tissues; acts as a "reactive matrix". nih.gov |
| MALDI-MSI | 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Acrolein-DMNTH derivative | Mass Spectrometry | Offers superior sensitivity compared to DNPH for certain applications. nih.gov |
Generation of Reactive Intermediates (e.g., Vinylcarbenes from Acrolein Triftosylhydrazone)
The in situ generation of reactive intermediates is a cornerstone of modern synthetic organic chemistry, enabling the formation of transient species that can participate in a variety of powerful bond-forming reactions. Among these, vinylcarbenes are particularly valuable synthons. Acrolein triftosylhydrazone has emerged as a highly effective and user-friendly precursor for the generation of unsubstituted vinylcarbenes. researchgate.netrsc.org This reagent, systematically named acrolein N-triflylhydrazone (AHZ-Tfs), serves as a stable and operationally safe source for the highly unstable vinyldiazomethane, which readily loses nitrogen gas to form the corresponding vinylcarbene. rsc.orgresearchgate.net
The utility of N-sulfonylhydrazones as diazo compound precursors has been recognized for decades, with N-tosylhydrazones being the most common. acs.orgnih.gov However, the decomposition of N-tosylhydrazones typically requires high temperatures, which can limit their applicability, especially in asymmetric synthesis where temperature control is crucial. nih.gov In contrast, N-triftosylhydrazones, such as acrolein triftosylhydrazone, decompose under much milder conditions, often at temperatures as low as -40 °C. nih.gov This facile decomposition is attributed to the superior electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group compared to the tosyl group, making N-triftosylhydrazones more efficient carbene precursors. researchgate.net
The generation of the vinylcarbene from acrolein triftosylhydrazone is typically achieved by treating the hydrazone with a base. The resulting vinyldiazomethane intermediate is not isolated but is catalytically decomposed in the presence of a transition metal catalyst, such as rhodium or copper complexes, to generate the vinylcarbene. This vinylcarbene can then undergo a variety of synthetically useful transformations.
Some key catalytic reactions of the vinylcarbene generated from acrolein triftosylhydrazone include:
Doyle-Kirmse Reaction: This reaction involves the rsc.orgacs.org-sigmatropic rearrangement of an ylide formed from the reaction of the vinylcarbene with an allyl sulfide (B99878) or amine.
Cyclopropanation: The vinylcarbene can react with alkenes to form vinylcyclopropanes, which are versatile building blocks in organic synthesis.
Si-H Insertion: The insertion of the vinylcarbene into silicon-hydride bonds provides a direct route to allylsilanes. rsc.org
The use of acrolein triftosylhydrazone as a vinylcarbene precursor offers significant advantages over the pre-synthesis of the hazardous and unstable vinyldiazomethane, providing a safer and more practical approach to accessing the rich chemistry of vinylcarbenes. rsc.org
Design of Ligands in Coordination Chemistry Utilizing Phenylhydrazone Scaffolds
Phenylhydrazone scaffolds are versatile and readily accessible building blocks for the design of ligands in coordination chemistry. researchgate.netnih.gov The core structure, characterized by the Ph-NH-N=CH- moiety, offers multiple coordination sites and can be easily functionalized to tune the steric and electronic properties of the resulting ligands. This allows for the synthesis of a wide array of metal complexes with diverse geometries and reactivity. researchgate.net
The coordination of phenylhydrazone-based ligands to metal ions typically involves the nitrogen atom of the azomethine group (-N=CH-) and a donor atom from a substituent on the phenyl ring or the aldehyde/ketone precursor. nih.govresearchgate.net In many cases, the ligand acts as a bidentate or tridentate chelator. For instance, if the phenylhydrazone is derived from a hydroxy-substituted carbonyl compound, the deprotonated hydroxyl group can coordinate to the metal center along with the azomethine nitrogen. researchgate.net
The general structural features of phenylhydrazone ligands that make them attractive for coordination chemistry include:
Tunable Electronic Properties: Substitution on the phenyl ring can modulate the electron-donating ability of the ligand, influencing the stability and reactivity of the metal complex.
Steric Control: Bulky substituents can be introduced to control the coordination number and geometry of the metal center, as well as to create chiral environments for asymmetric catalysis.
Versatile Coordination Modes: Phenylhydrazones can exist in keto-enol tautomeric forms, and coordination can occur through the nitrogen and oxygen atoms in various denticities. researchgate.net
While the direct application of acrolein-phenylhydrazone itself as a ligand in extensive coordination studies is not widely documented in the provided sources, the fundamental principles of phenylhydrazone chemistry suggest its potential utility. The acrolein-phenylhydrazone scaffold possesses both the key azomethine nitrogen for coordination and a reactive vinyl group. This vinyl moiety could potentially be involved in secondary reactions or be further functionalized to create more complex ligand architectures.
The table below summarizes the coordination behavior of some representative phenylhydrazone-based ligands with various metal ions, illustrating the versatility of this ligand class.
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry (Example) |
|---|---|---|---|
| Bidentate (N,O) Phenylhydrazone | Cu(II), Co(II), Ni(II), Zn(II) | Chelation via azomethine nitrogen and deprotonated enolized carbonyl oxygen | Square planar or tetrahedral |
| Tridentate (O,N,O) Hydrazone | Ag(I) | Coordination through two carboxyl groups and the azomethine nitrogen | Hexa-coordinated |
| Bidentate (N,N) Pyrazoline-based Phenylhydrazone | Mn(II), Ni(II), Co(II), Cu(II) | Coordination through the azomethine nitrogen and a pyrazoline nitrogen | Octahedral |
Future Directions and Emerging Research Avenues in Acrolein Phenylhydrazone Chemistry
Sustainable and Green Chemistry Methodologies for Acrolein-Phenylhydrazone Synthesis
The traditional synthesis of acrolein-phenylhydrazone involves the condensation of acrolein and phenylhydrazine (B124118), often under acidic conditions. While effective, future research is geared towards aligning this process with the principles of green chemistry to enhance sustainability and reduce environmental impact.
Catalyst Development: A primary focus is the development of efficient and reusable catalysts. Research into nanostructured catalysts, such as diphosphates (e.g., Na2CaP2O7), has shown promise for the synthesis of other phenylhydrazone derivatives. These catalysts can be used in small amounts, are easily recovered, and can be reused multiple times without significant loss of activity, offering a cleaner and more economical synthetic route.
Sustainable Precursors: The sustainability of the entire process begins with its starting materials. Acrolein is traditionally derived from the oxidation of propylene. However, green chemistry principles encourage the use of renewable feedstocks. A significant area of research is the production of acrolein from the dehydration of glycerol (B35011), a byproduct of biodiesel production. crescentchemical.com Developing efficient solid acid catalysts for the gas-phase dehydration of glycerol is a key step toward a more sustainable acrolein supply chain. smolecule.com
Solvent-Free and Alternative Media: Shifting away from volatile organic solvents is another cornerstone of green synthesis. Methodologies for other hydrazones have demonstrated the feasibility of solvent-free reaction conditions, which simplify purification, reduce waste, and lower costs. The use of water as a solvent, where feasible, represents an ideal green alternative.
| Green Chemistry Approach | Advantage | Research Focus |
| Heterogeneous Catalysis | Reusability, easy separation, reduced waste | Developing nanostructured and solid acid catalysts. |
| Renewable Feedstocks | Reduced fossil fuel dependence, sustainability | Optimizing acrolein synthesis from glycerol. crescentchemical.com |
| Solvent-Free Reactions | Reduced waste, energy efficiency, simpler workup | Adapting existing solvent-free protocols for acrolein-phenylhydrazone. |
| Aqueous Media | Non-toxic, inexpensive, environmentally benign | Overcoming solubility and stability challenges in water. |
Exploration of Novel Reactivity Patterns under Unconventional Conditions
Moving beyond traditional thermal methods, researchers are exploring unconventional conditions to unlock new reactivity patterns and synthetic pathways for acrolein-phenylhydrazone and its derivatives.
Photochemistry: The extended π-system of acrolein-phenylhydrazone makes it a candidate for photochemical transformations. Under UV irradiation, these compounds can undergo E/Z isomerization and photodegradation. researchgate.net Understanding and controlling these photochemical behaviors could lead to applications in photosensitive materials and targeted molecular switching. The photochemical degradation of the acrolein precursor itself has also been studied, indicating that high-energy UV light can decompose the molecule into smaller fragments like CO2 and HCOOH. mdpi.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates. scispace.com By utilizing dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes for the synthesis of various heterocyclic compounds, including hydrazone and oxadiazole derivatives. crescentchemical.comnih.govdigitellinc.com Applying this technology to acrolein-phenylhydrazone synthesis could lead to higher throughput and improved energy efficiency.
Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, provides activation through acoustic cavitation—the formation and violent collapse of microscopic bubbles. nih.gov This process creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. researchgate.net Sonochemistry has been used to synthesize pharmaceutical co-crystals and other organic molecules under mild conditions and often without catalysts, presenting a promising avenue for efficient acrolein-phenylhydrazone synthesis. scbt.com
Novel Cycloadditions: A significant discovery has been the catalyst-free 1,3-dipolar cycloaddition reaction between aryl azides and acrolein at room temperature. ncert.nic.in This "click reaction" forms 4-formyl-1,2,3-triazoline derivatives, demonstrating an unexplored reactivity pattern. ncert.nic.inresearchgate.net This opens the door to creating novel heterocyclic structures from the acrolein-phenylhydrazone scaffold under exceptionally mild conditions.
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of acrolein-phenylhydrazone synthesis with modern technologies like flow chemistry and automated platforms represents a major leap towards safer, more efficient, and scalable production.
Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. researchgate.net Key benefits include superior heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with toxic or highly reactive compounds like acrolein. ncert.nic.in For the synthesis of acrolein-phenylhydrazone, a flow setup would minimize the volume of hazardous material at any given time and allow for safer handling and improved process control. This approach has been successfully used to improve yields and reduce reaction times for other complex organic syntheses in the pharmaceutical industry. ncert.nic.in
Automated Synthesis: Automated platforms, which use robotics and software to perform multi-step syntheses, can accelerate the discovery and optimization of new acrolein-phenylhydrazone derivatives. scispace.com These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or materials science applications. noaa.gov By combining automated synthesis with miniaturized, nanoscale reaction vessels, researchers can dramatically reduce reagent consumption and waste, making the discovery process more cost-effective and sustainable. noaa.gov
| Technology | Key Advantages for Acrolein-Phenylhydrazone Synthesis |
| Flow Chemistry | Enhanced safety, precise temperature and time control, improved scalability, reduced reaction times. ncert.nic.in |
| Automated Platforms | High-throughput screening, rapid library generation, increased reproducibility, reduced manual error. scispace.comnoaa.gov |
Development of Advanced Materials with Acrolein-Phenylhydrazone Components
The unique chemical structure of acrolein-phenylhydrazone, featuring a reactive vinyl group, a conjugated hydrazone moiety, and an aromatic ring, makes it an attractive building block for advanced functional materials.
Polymer Synthesis: The presence of the vinyl group in the acrolein portion of the molecule presents an opportunity for polymerization. However, the high toxicity and unpredictable reactivity of the acrolein monomer pose significant challenges. researchgate.net Future research may focus on controlled polymerization of acrolein-phenylhydrazone to create functional polymers. An alternative, safer approach involves the chemo-selective reduction of polyacrylates to generate polymers with acrolein segments, which could then be reacted with phenylhydrazine. researchgate.net These aldehyde-functionalized polymers are highly reactive and can be used as scaffolds for further chemical modifications.
Functional Dyes and Sensors: The conjugated π-electron system in acrolein-phenylhydrazone gives it characteristic spectroscopic properties, including strong UV absorption. smolecule.com Phenylhydrazone derivatives can exhibit fluorescence, with emission wavelengths tunable by introducing different substituent groups. smolecule.com This opens possibilities for designing novel dyes, fluorescent probes, and chemical sensors. For instance, hydrazone-based sensors are being developed for detecting specific analytes.
Photochromic and Liquid Crystalline Materials: Hydrazones are being investigated as key components in photochromic materials—compounds that change color upon exposure to light. This property is being exploited in the development of molecular switches and energy storage systems. Furthermore, integrating these photochromic hydrazone units into liquid crystals (LCs) is an active area of research, aiming to create new smart materials with light-responsive properties. digitellinc.com
Synergistic Approaches Combining Experimental and Computational Chemistry for Rational Design of Derivatives
The combination of experimental synthesis and computational modeling offers a powerful strategy for the rational design of new acrolein-phenylhydrazone derivatives with tailored properties.
DFT for Mechanistic Insights: Density Functional Theory (DFT) is a powerful computational tool used to investigate electronic structure, molecular geometry, and reaction mechanisms. mdpi.comnih.gov For hydrazone systems, DFT calculations can predict geometric parameters, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm structures. nih.gov DFT is also used to model reaction pathways, such as the cycloaddition reactions that can follow hydrazone formation, providing insights into transition states and energy barriers that are difficult to probe experimentally. researchgate.net
Predicting Reactivity and Properties: Computational methods are instrumental in predicting the chemical reactivity of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can estimate a molecule's ability to donate or accept electrons. mdpi.com This information, along with other calculated descriptors like molecular hardness, electronegativity, and electrophilicity, allows for the in-silico screening of potential derivatives for desired properties, such as antioxidant activity or stability. mdpi.comnih.gov
Rational Design of Functional Molecules: The synergy between computational prediction and experimental validation accelerates the discovery process. For example, DFT calculations can identify the most likely sites on a phenylhydrazone molecule for radical scavenging. mdpi.com This allows chemists to design and synthesize derivatives with enhanced antioxidant capabilities. Similarly, molecular docking simulations can predict how different derivatives might interact with biological targets, guiding the development of new therapeutic agents. scispace.com This integrated approach minimizes trial-and-error synthesis and focuses experimental efforts on the most promising candidates.
| Computational Method | Application in Acrolein-Phenylhydrazone Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting molecular structures and spectra, calculating reactivity descriptors (HOMO/LUMO). mdpi.comnih.gov |
| Molecular Docking | Predicting binding interactions with biological targets for drug design. scispace.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules to understand their stability and interactions over time. scispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
